molecular formula C14H9NO3 B8446364 9-Oxoxanthene-4-carboxamide

9-Oxoxanthene-4-carboxamide

Cat. No.: B8446364
M. Wt: 239.23 g/mol
InChI Key: KFNHWDSFOUFZRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Oxoxanthene-4-carboxamide is a heterocyclic compound featuring a xanthene core (a tricyclic structure comprising two benzene rings fused via an oxygen bridge) with a keto group at position 9 and a carboxamide substituent at position 4. Its molecular formula is C₁₄H₉NO₃, and its molecular weight is 223.23 g/mol . The compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive molecules, such as kinase inhibitors.

Properties

Molecular Formula

C14H9NO3

Molecular Weight

239.23 g/mol

IUPAC Name

9-oxoxanthene-4-carboxamide

InChI

InChI=1S/C14H9NO3/c15-14(17)10-6-3-5-9-12(16)8-4-1-2-7-11(8)18-13(9)10/h1-7H,(H2,15,17)

InChI Key

KFNHWDSFOUFZRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 9-oxoxanthene-4-carboxamide and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Functional Groups
9-Oxoxanthene-4-carboxamide C₁₄H₉NO₃ 223.23 Xanthene Carboxamide, Keto
9H-Thioxanthene-4-carboxaldehyde C₁₄H₈O₂S 256.28 Thioxanthene Aldehyde, Keto
9-Oxo-9H-fluorene-4-carboxamide C₁₄H₉NO₂ 223.23 Fluorene Carboxamide, Keto
N-(2-Dimethylaminoethyl) derivative* C₁₇H₁₇ClN₂O₃ 332.78 Xanthene Carboxamide, Keto, Amine (salt)

*Derivative: N-(2-Dimethylaminoethyl)-9-oxoxanthene-4-carboxamide hydrochloride .

Key Differences and Implications

Core Heteroatom Variations
  • Thioxanthene vs. Xanthene: Replacing the oxygen bridge in xanthene with sulfur (thioxanthene) increases molecular weight and alters electronic properties.
  • Fluorene vs. Xanthene: Fluorene lacks the oxygen bridge, resulting in a non-polar, planar structure. This difference may reduce solubility in polar solvents compared to xanthene derivatives .
Functional Group Modifications
  • Aldehyde vs. Carboxamide : The aldehyde group in 9H-thioxanthene-4-carboxaldehyde confers higher reactivity, making it useful as a synthetic intermediate. In contrast, the carboxamide group in 9-oxoxanthene-4-carboxamide enhances hydrogen-bonding capacity, a critical feature for target engagement in drug design .
  • Dimethylaminoethyl Substituent: The addition of a dimethylaminoethyl group and hydrochloride salt in the derivative improves water solubility and bioavailability, addressing a common limitation of hydrophobic xanthene derivatives .

Pharmacokinetic Properties

  • The N-(2-dimethylaminoethyl) derivative exhibits enhanced solubility (logP reduced by ~1.5 units compared to the parent compound) due to its charged amine group, making it more suitable for oral administration .

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